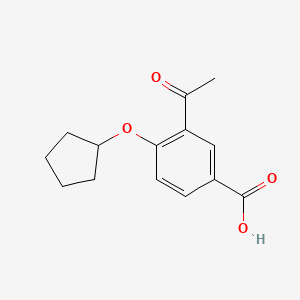![molecular formula C8H7N3O2 B13010484 6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione CAS No. 54016-02-3](/img/structure/B13010484.png)
6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione: Lacks the methyl group at position 6.
Pyrido[2,3-d]pyrimidin-5-one: Similar structure but with different functional groups.
Uniqueness
6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione is unique due to the presence of the methyl group at position 6, which can influence its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
54016-02-3 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methyl-7H-pyrido[2,3-d]pyridazine-5,8-dione |
InChI |
InChI=1S/C8H7N3O2/c1-11-8(13)5-3-2-4-9-6(5)7(12)10-11/h2-4H,1H3,(H,10,12) |
InChI Key |
GYQOMGQKAPSSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C(=O)N1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


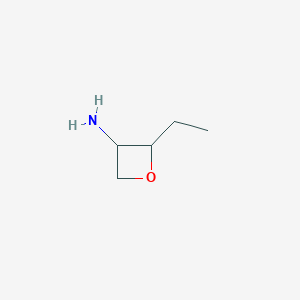
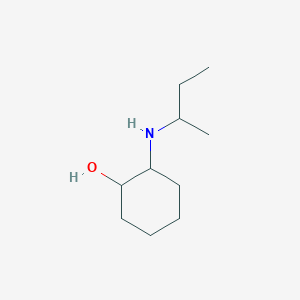
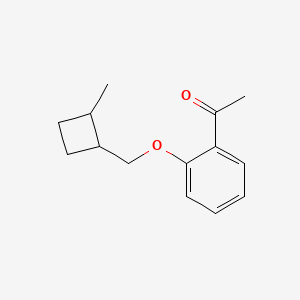
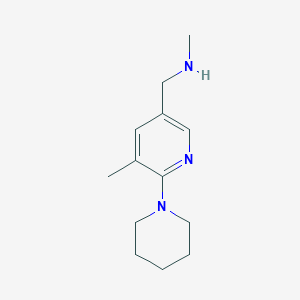
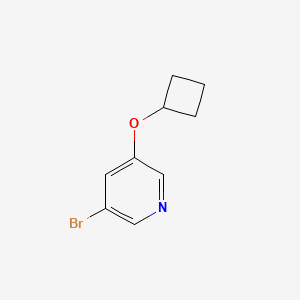
![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)



![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13010483.png)
![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)

